1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine
CAS No.: 923215-72-9
Cat. No.: VC17646439
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine - 923215-72-9](/images/structure/VC17646439.png)
Specification
CAS No. | 923215-72-9 |
---|---|
Molecular Formula | C12H19N3O2 |
Molecular Weight | 237.30 g/mol |
IUPAC Name | 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylpropan-1-one |
Standard InChI | InChI=1S/C12H19N3O2/c1-9-11(10(2)17-14-9)3-4-12(16)15-7-5-13-6-8-15/h13H,3-8H2,1-2H3 |
Standard InChI Key | NIMHGHQOIMIEQS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NO1)C)CCC(=O)N2CCNCC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected to a 3,5-dimethylisoxazole group through a three-carbon propanoyl spacer. The isoxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, with methyl substituents at the 3- and 5-positions. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Key Structural Features:
-
Piperazine Core: Facilitates hydrogen bonding and protonation at physiological pH, enhancing solubility and target binding.
-
Propanoyl Linker: Provides conformational flexibility, enabling optimal spatial alignment with biological targets.
-
3,5-Dimethylisoxazole: Contributes to lipophilicity and metabolic stability while participating in π-π stacking and van der Waals interactions .
Molecular Formula and Weight:
-
Formula:
-
Molecular Weight: 237.3 g/mol (calculated from atomic masses).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine typically involves a multi-step process:
-
Isoxazole Preparation: 3,5-Dimethylisoxazole is synthesized via the condensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions.
-
Propanoyl Spacer Introduction: The isoxazole is functionalized with a propanoyl group using propionyl chloride in the presence of a base such as triethylamine.
-
Piperazine Coupling: The propanoyl-isoxazole intermediate is reacted with piperazine in a nucleophilic acyl substitution reaction, often catalyzed by or similar transition metal catalysts .
Critical Reaction Parameters:
-
Temperature: 60–80°C for acylations to minimize side reactions.
-
Solvent: Dichloromethane or dimethylformamide (DMF) for optimal solubility.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the lipophilic isoxazole and piperazine groups.
-
Organic Solubility: Highly soluble in DMF, DMSO, and chloroform.
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in strongly acidic or basic conditions.
Spectroscopic Data
Biological Activity and Mechanisms
Enzyme Modulation
Structural analogs, such as FAAH inhibitors, show high binding affinity (IC = 6.1 nM) by covalently modifying the enzyme’s catalytic serine residue . The propanoyl linker in 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine may facilitate similar interactions with hydrolases or proteases.
Table 1: Comparative Bioactivity of Piperazine-Isoxazole Derivatives
Compound | Target Enzyme | IC (nM) | Microbial MIC (µg/mL) |
---|---|---|---|
Analog A | FAAH | 6.1 | N/A |
Analog B | CYP51 | N/A | 4.0 (C. albicans) |
Target Compound (Predicted) | FAAH/CYP51 | 10–50 | 2–10 |
Pharmacological Applications
Antifungal Therapeutics
The compound’s structural similarity to fluconazole derivatives suggests potential as a second-line antifungal agent, particularly against azole-resistant strains .
Neuropharmacology
Piperazine derivatives are known to cross the blood-brain barrier, making this compound a candidate for targeting neurological enzymes such as FAAH or monoamine oxidases .
Oncology
Isoxazole-containing compounds exhibit anticancer activity by inhibiting kinase signaling pathways. For instance, menin-MLL inhibitors like ziftomenib (structurally distinct but sharing piperazine motifs) show efficacy in leukemia models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume